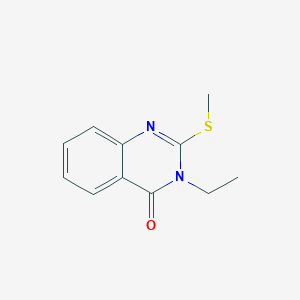

3-乙基-2-(甲硫基)-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinones are heterocyclic compounds that have attracted significant attention due to their diverse chemical properties and potential biological activities. The specific compound 3-ethyl-2-(methylthio)-4(3H)-quinazolinone is part of this broader class and exemplifies the structural complexity and reactivity that make quinazolinones of interest in both synthetic chemistry and drug discovery, although this summary will focus on the compound's chemical aspects exclusively.

Synthesis Analysis

The synthesis of complex quinazolinones, including derivatives similar to 3-ethyl-2-(methylthio)-4(3H)-quinazolinone, often involves lithiation strategies. For instance, Smith et al. (1996) describe the lithiation of 3-(acylamino)-quinazolinones followed by reactions with various electrophiles to introduce substituents at the 2-position, yielding a variety of quinazolinone derivatives in good yields (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including 3-ethyl-2-(methylthio)-4(3H)-quinazolinone, has been elucidated through various spectroscopic methods. Tulyasheva et al. (2005) detailed the structural determination of quinazolinone compounds in solution using 1H-NMR spectroscopy and in the solid state via X-ray crystallography, highlighting the presence of intramolecular hydrogen bonding (Tulyasheva et al., 2005).

Chemical Reactions and Properties

Reactivity studies on 2-methylthio-4(3H)-quinazolinone derivatives reveal the regioselective alkylation and acylation reactions, as demonstrated by Burbulienė et al. (2008), showing how different conditions favor N(3)- or O-acylation, depending on the solvent and base used (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).

Physical Properties Analysis

The physical properties, such as melting points, elemental composition, and spectroscopic characteristics (UV, IR, 1H, and 13C NMR) of quinazolinone derivatives, are essential for their characterization and application in synthesis. Párkányi and Schmidt (2000) synthesized chloro-substituted quinazolinones, providing insights into the physical properties of these compounds (Párkányi & Schmidt, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards electrophiles, nucleophiles, and the ability to undergo various cycloaddition and substitution reactions, define the utility of quinazolinones in synthetic organic chemistry. He et al. (2014) provide an overview of recent advances in the synthesis of 4(3H)-quinazolinones, highlighting new routes and strategies that underscore the compound's versatility (He, Li, Chen, & Wu, 2014).

科学研究应用

锂化和反应性:与 3-乙基-2-(甲硫基)-4(3H)-喹唑啉酮相关的化合物 3-氨基-2-甲基-4(3H)-喹唑啉酮已显示出可以发生锂化,这是一个将锂引入分子的过程。这种锂化导致形成各种取代衍生物,这在合成有机化学中可能是有用的 (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

胆囊收缩素/胃泌素受体配体:另一项研究重点是合成和结构分析作为非肽胆囊收缩素 B 受体配体的喹唑啉酮衍生物。这些化合物,包括 4(3H)-喹唑啉酮的变体,在药学化学中具有潜在应用 (Yu, Mccowan, Mason, Deeter, & Mendelsohn, 1992).

区域选择性合成:对 2-甲硫基-4(3H)-喹唑啉酮的研究证明了其 N(3)- 和 O-酰甲基衍生物的区域选择性合成,这对于为各种应用开发特定的分子结构非常重要 (Burbulienė, Mažeikaitė, & Vainilavicius, 2008).

抗惊厥活性:已经合成了一些 4(3H)-喹唑啉酮衍生物并评估了它们的抗惊厥活性,证明了这些化合物在新治疗癫痫方面具有潜力 (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).

潜在的生物活性:已经探索了合成具有各种取代基的新型 2-甲基-4(3H)-喹唑啉酮,并且预计这些化合物具有生物活性,可能在抗菌或抗癌应用领域 (Párkányi & Schmidt, 2000).

抗菌和抗病毒应用:喹唑啉酮衍生物在抗菌和抗病毒活性方面显示出前景,表明在治疗传染病方面具有潜在应用 (El-Shenawy, 2017).

缓蚀:喹唑啉酮衍生物已被探索其作为缓蚀剂的效率,这在材料科学和工程学中很重要 (Errahmany et al., 2020).

生物碱的合成:喹唑啉酮衍生物已被用于合成生物碱,如芸香碱、紫堇碱、无香福林 A 和无香福林 D,表明它们在天然产物合成和药物应用中的作用 (Mohanta & Kim, 2002).

抗氧化剂特性:还对喹唑啉-4(3H)-酮的抗氧化特性进行了研究,这与氧化应激及其相关疾病有关 (Mravljak, Slavec, Hrast, & Sova, 2021).

镇痛活性:已经研究了某些喹唑啉酮衍生物的镇痛活性,这突出了它们在疼痛管理中的潜在用途 (Osarodion, 2023).

属性

IUPAC Name |

3-ethyl-2-methylsulfanylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-3-13-10(14)8-6-4-5-7-9(8)12-11(13)15-2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCYNIPWAJDPCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-2-(methylsulfanyl)quinazolin-4(3H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![3-{[4-(3-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5551159.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![2-(4-tert-butylphenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5551186.png)

![3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5551189.png)

![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)